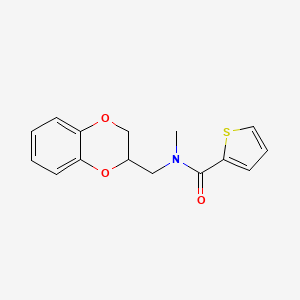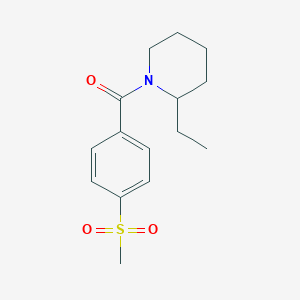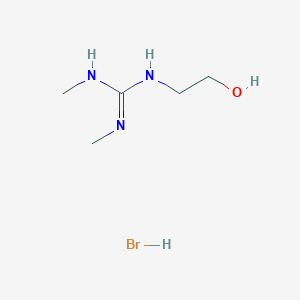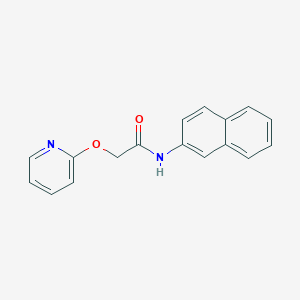![molecular formula C15H22N2O3 B7545395 N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide, commonly known as DEAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DEAE is a derivative of benzamide and belongs to the family of amide compounds.
作用機序
The exact mechanism of action of DEAE is not fully understood, but it is believed to act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. DEAE has also been shown to modulate the release of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects
DEAE has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. DEAE has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, DEAE has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
DEAE has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be determined through various analytical techniques. DEAE is also stable under normal laboratory conditions, making it easy to handle and store. However, DEAE has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DEAE has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on DEAE. One potential direction is to further investigate its anti-inflammatory and analgesic properties, particularly in animal models. Another direction is to study its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to determine the exact mechanism of action of DEAE and its potential applications in other fields of research, such as neurology and immunology.
Conclusion
In conclusion, DEAE is a chemical compound with significant potential for scientific research. Its synthesis method is relatively simple, and it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DEAE has potential applications in various fields of research, particularly in medicinal chemistry and cancer treatment. Further research is needed to fully understand the mechanism of action of DEAE and its potential applications in other fields of research.
合成法
The synthesis of DEAE involves the reaction between 4-ethoxybenzoyl chloride and diethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DEAE. The yield of DEAE is around 60-70%, and the purity can be determined through various analytical techniques, such as NMR and HPLC.
科学的研究の応用
DEAE has various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. DEAE has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-17(5-2)14(18)11-16-15(19)12-7-9-13(10-8-12)20-6-3/h7-10H,4-6,11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIMFFRXFHPCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)


![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)

